molecular formula C6H5N3S B14156959 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione CAS No. 6220-34-4

1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione

Cat. No.: B14156959
CAS No.: 6220-34-4
M. Wt: 151.19 g/mol
InChI Key: LAZBEOOWQRTIMO-UHFFFAOYSA-N
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Description

1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidine ring with a thione group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups into thione groups in tricyclic pyrimidinone systems . Another approach includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: Conversion of thione to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thione group to a thiol or hydrogenation of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrogenated pyrimidines.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The thione group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.

Properties

CAS No.

6220-34-4

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)

InChI Key

LAZBEOOWQRTIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1NC=NC2=S

Origin of Product

United States

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